molecular formula C16H16N8O B560069 CC-115 CAS No. 1228013-15-7

CC-115

カタログ番号 B560069
CAS番号: 1228013-15-7
分子量: 336.4
InChIキー: GMYLVKUGJMYTFB-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

CC-115 is a dual inhibitor of DNA-dependent protein kinase (DNA-PK) and mammalian target of rapamycin (mTOR) with IC50 values of 0.013 μM and 0.021 μM, respectively . It has potential antineoplastic activity .


Synthesis Analysis

The synthesis of this compound involves the combination of ethyl 2-(3,5- dibromopyrazin-2-ylamino)acetate, propan-2-amine, N,N-diisopropylethylamine, and dimethylsulfoxide in a sealed tube with a stir bar and heated in an oil bath at 150 °C for 14 hours .


Chemical Reactions Analysis

This compound is a substrate of ATP-binding cassette G2 (ABCG2), a member of the ATP-binding cassette transporter superfamily . ABCG2 overexpression significantly increases resistance to this compound . Inhibiting ABCG2 function, using small-molecule inhibitors, sensitizes cancer cells to this compound .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 336.35 . It is a crystalline solid .

科学的研究の応用

転移性去勢抵抗性前立腺がん(mCRPC)の治療

CC-115は、前臨床モデルにおいて、アンドロゲン受容体(AR)阻害剤と併用した場合に有望な抗腫瘍活性を示した . 第1b相多施設共同試験では、AR阻害剤未治療のmCRPC患者に対して、エンザルタミドとthis compoundを漸増用量で評価した . エンザルタミドとthis compoundの併用は、良好な忍容性を示した .

DNA-PK媒介性の非相同末端結合(NHEJ)の阻害

This compoundは、S2056部位におけるDNA-PKの触媒サブユニット(DNA-PKcs)の自己リン酸化を阻害する . これは、DNA修復のための重要な経路であるDNA-PK媒介性の非相同末端結合(NHEJ)を阻害することにつながる .

ATMリン酸化の減少

This compoundは、S1981におけるアテローム性動脈硬化症の遺伝子変異(ATM)キナーゼのリン酸化とその基質を間接的に減少させる . これは、this compoundが、DNA損傷に対する細胞の応答に重要なATM活性の調節において役割を果たす可能性があることを示唆している .

mTORシグナル伝達の阻害

This compoundは、メカニズム的標的ラパマイシン(mTOR)キナーゼのデュアル阻害剤である . mTORは、細胞の増殖と増殖の中心的な調節因子であり、その調節不全は様々な癌に関与している .

DNA-PKの阻害

This compoundは、DNA二本鎖切断(DSB)の修復に不可欠な、DNA依存性タンパク質キナーゼ(DNA-PK)のデュアル阻害剤でもある <path d="M708.9602478 379.17766339h-128.70369303V19.87985413H928.82905731v273.49534774c0 300.30861766-117.97838477 455.82557904-348.5

作用機序

Target of Action

CC-115 is a dual inhibitor that primarily targets two key proteins: the mammalian target of rapamycin (mTOR) kinase and DNA-dependent protein kinase (DNA-PK) . These proteins play crucial roles in cellular processes such as cell growth, proliferation, and DNA repair .

Mode of Action

This compound binds to and inhibits the activity of both mTOR and DNA-PK . By inhibiting mTOR, this compound blocks both mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2) signaling . This leads to a reduction in cellular proliferation of cancer cells expressing mTOR .

On the other hand, by inhibiting DNA-PK, this compound blocks the DNA damage repair pathways . This leads to a blockade of DNA-PK-mediated non-homologous end joining (NHEJ), a key process in DNA repair . This compound also indirectly reduces the phosphorylation of ataxia-telangiectasia mutated kinase (ATM) and its substrates, as well as homologous recombination (HR) .

Biochemical Pathways

The inhibition of mTOR and DNA-PK by this compound affects several biochemical pathways. The mTOR pathway, which is involved in cell growth and proliferation, is strongly inhibited by this compound . Additionally, DNA repair pathways, including NHEJ and HR, are also affected . This dual inhibition leads to potent anti-tumor activity against a large panel of hematopoietic and solid cancer cell lines .

Pharmacokinetics

The pharmacokinetics of this compound are currently being studied in clinical trials .

Result of Action

The result of this compound’s action at the molecular and cellular level is a reduction in cellular proliferation and an increase in cell death . This is due to the inhibition of mTOR signaling and DNA repair pathways . In addition, this compound has been shown to induce apoptosis in a subset of cancer lines .

Action Environment

Environmental factors such as the expression of ATP-binding cassette transporters, including ABCB1 and ABCG2, may affect the outcome of this compound treatment . These transporters contribute to drug resistance, and their expression could potentially affect the efficacy and stability of this compound . Furthermore, the combination of this compound with other treatments, such as androgen receptor (AR) inhibition or chemotherapy, can influence its action and efficacy .

Safety and Hazards

CC-115 is toxic and contains a pharmaceutically active ingredient . Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients . It is a moderate to severe irritant to the skin and eyes .

将来の方向性

CC-115 is currently being studied in phase I/II clinical trials . It has shown potent anti-tumor activity against a large panel of hematopoietic and solid cancer cell lines . Based on the data, this compound treatment could be a promising approach for patients with metastatic melanoma, particularly in combination with radiotherapy .

特性

IUPAC Name

5-ethyl-3-[2-methyl-6-(1H-1,2,4-triazol-5-yl)pyridin-3-yl]-7,8-dihydropyrazino[2,3-b]pyrazin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N8O/c1-3-24-13(25)7-18-15-16(24)22-12(6-17-15)10-4-5-11(21-9(10)2)14-19-8-20-23-14/h4-6,8H,3,7H2,1-2H3,(H,17,18)(H,19,20,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMYLVKUGJMYTFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)CNC2=NC=C(N=C21)C3=C(N=C(C=C3)C4=NC=NN4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N8O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1228013-15-7
Record name CC-115
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1228013157
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CC-115
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12740
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name CC-115
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FII75TFH5L
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。